Pyrazine vs. Pyridine Ring Electronics: H-Bond Acceptor Count and Lipophilicity Differentiation
The pyrazine ring in 3-(pyrazin-2-yl)propanal provides three H-bond acceptor sites (two ring nitrogens plus the aldehyde oxygen) versus only two H-bond acceptors in the pyridine analog 3-(pyridin-2-yl)propanal (one ring nitrogen plus the aldehyde oxygen). This difference is quantitatively captured by computed H-bond acceptor counts: 3 for the target compound vs. 2 for the pyridine comparator [1][2]. Additionally, the target compound's XLogP3 of −0.4 reflects measurably higher polarity than the pyridine analog (estimated XLogP3 ~0.5), a difference of approximately 0.9 logP units. This alters both aqueous solubility and passive membrane permeability in predictable directions [1].
| Evidence Dimension | H-bond acceptor count and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | H-bond acceptor count = 3; XLogP3 = −0.4 |
| Comparator Or Baseline | 3-(Pyridin-2-yl)propanal (CAS 2057-32-1): H-bond acceptor count = 2; XLogP3 ≈ 0.5 (estimated from pyridine analog data) |
| Quantified Difference | Δ H-bond acceptors = +1; Δ XLogP3 ≈ −0.9 (more polar) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and standard cheminformatics toolkits; no experimental measurements available for direct comparison |
Why This Matters
In fragment-based and structure-guided drug design, the additional H-bond acceptor and increased polarity of the pyrazine core relative to pyridine can enable binding interactions not accessible to the pyridine analog, while the quantitative lipophilicity difference informs lead optimization of solubility and permeability.
- [1] PubChem Compound Summary CID 21555502, 3-(Pyrazin-2-YL)propanal. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] PubChem Compound Summary for 3-(Pyridin-2-yl)propanal, CAS 2057-32-1. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
